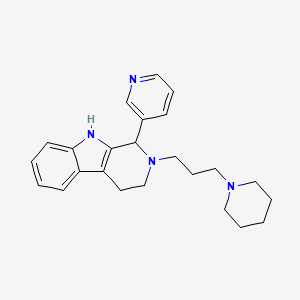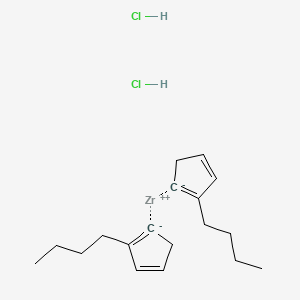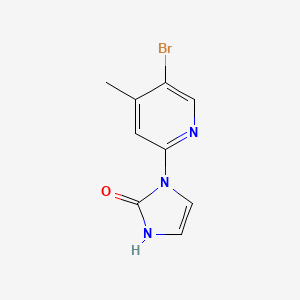![molecular formula C28H20Na2O6S2 B12812812 Sodium 4,4'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B12812812.png)
Sodium 4,4'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4,4’-([1,1’-biphenyl]-4,4’-diylbis(ethene-2,1-diyl))dibenzenesulfonate is a complex organic compound with the molecular formula C26H21NaO12S4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4,4’-([1,1’-biphenyl]-4,4’-diylbis(ethene-2,1-diyl))dibenzenesulfonate typically involves the reaction of biphenyl derivatives with ethene and sulfonation agents. One common method includes the condensation reaction of biphenyl with ethene derivatives in the presence of a catalyst such as p-toluenesulfonic acid . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 4,4’-([1,1’-biphenyl]-4,4’-diylbis(ethene-2,1-diyl))dibenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfides under specific conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, often involving halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted biphenyl compounds .
Wissenschaftliche Forschungsanwendungen
Sodium 4,4’-([1,1’-biphenyl]-4,4’-diylbis(ethene-2,1-diyl))dibenzenesulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and sensing applications.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of sodium 4,4’-([1,1’-biphenyl]-4,4’-diylbis(ethene-2,1-diyl))dibenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s sulfonate groups can form strong interactions with various biological molecules, influencing their function and activity. Additionally, its biphenyl structure allows for π-π stacking interactions, which can enhance its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-((1,1’-Biphenyl)-4,4’-diyldivinylene)bis(benzenesulfonic) acid: Similar in structure but differs in the position of the ethene linkages.
4,4’-(Ethyne-1,2-diyl)dibenzaldehyde: Contains ethyne linkages instead of ethene, leading to different chemical properties.
(E)-Diethyl 4,4’-(ethene-1,2-diyl)dibenzoate: An ester derivative with different functional groups.
Uniqueness
Its ability to form stable complexes and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C28H20Na2O6S2 |
|---|---|
Molekulargewicht |
562.6 g/mol |
IUPAC-Name |
disodium;4-[(E)-2-[4-[4-[(E)-2-(4-sulfonatophenyl)ethenyl]phenyl]phenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C28H22O6S2.2Na/c29-35(30,31)27-17-9-23(10-18-27)3-1-21-5-13-25(14-6-21)26-15-7-22(8-16-26)2-4-24-11-19-28(20-12-24)36(32,33)34;;/h1-20H,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2/b3-1+,4-2+;; |
InChI-Schlüssel |
HSMVNLWDRRDUHZ-UFVDJLLLSA-L |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)S(=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC=C(C=C3)C=CC4=CC=C(C=C4)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline](/img/structure/B12812751.png)


![4'-(Aminomethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B12812762.png)





